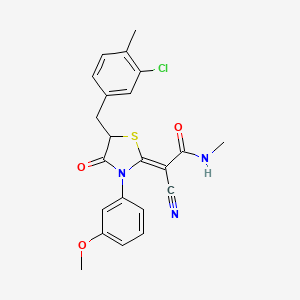

(Z)-2-(5-(3-chloro-4-methylbenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide

Description

Properties

IUPAC Name |

(2Z)-2-[5-[(3-chloro-4-methylphenyl)methyl]-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3S/c1-13-7-8-14(9-18(13)23)10-19-21(28)26(15-5-4-6-16(11-15)29-3)22(30-19)17(12-24)20(27)25-2/h4-9,11,19H,10H2,1-3H3,(H,25,27)/b22-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCSCYIQJDRCAH-XLNRJJMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC)S2)C3=CC(=CC=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC)/S2)C3=CC(=CC=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(5-(3-chloro-4-methylbenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide (CAS# 881429-14-7) is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 466.0 g/mol. The structure features a thiazolidinone core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 881429-14-7 |

| Molecular Formula | C25H24ClN3O2S |

| Molecular Weight | 466.0 g/mol |

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate higher antimicrobial activity compared to their free ligands. The presence of electron-withdrawing groups, such as chlorine, enhances the potency against various bacterial strains, including E. coli and Staphylococcus aureus .

In vitro evaluations have reported minimum inhibitory concentration (MIC) values as low as 0.18 µg/mL for compounds with similar structures, suggesting that modifications in the thiazolidinone framework can lead to improved antimicrobial efficacy .

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied. For example, palladium(II) complexes derived from thiosemicarbazones have shown remarkable antiproliferative activity against human tumor cell lines with IC50 values ranging from 0.01 to 0.02 µM . The mechanism often involves apoptosis induction through mitochondrial pathways and cell cycle arrest.

A study focusing on the structural activity relationship (SAR) of thiazolidinones indicated that modifications at specific positions on the thiazolidine ring significantly affect cytotoxicity against cancer cell lines . The compound's ability to inhibit key enzymes involved in cancer progression makes it a candidate for further investigation.

The proposed mechanisms through which (Z)-2-(5-(3-chloro-4-methylbenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide exerts its effects include:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Induction of Apoptosis : It is believed to promote apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Similar compounds have demonstrated the ability to halt the cell cycle at various checkpoints, preventing further division of malignant cells.

Case Studies

- Thiazolidinone Derivatives Against Cancer : A series of studies have highlighted the effectiveness of thiazolidinones in targeting various cancer types, showcasing their ability to induce apoptosis and inhibit tumor growth .

- Antimicrobial Efficacy : In vitro studies demonstrated that compounds structurally similar to (Z)-2-(5-(3-chloro-4-methylbenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide exhibited potent antibacterial activity, with modifications leading to enhanced efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. For instance, the presence of electron-withdrawing groups, such as chlorine, enhances the compound's potency against E. coli and other pathogens .

Anticancer Properties

Thiazolidinones are also being explored for their anticancer potential. The compound under discussion has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation by interfering with specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones are well-documented. The compound has been tested for its ability to reduce inflammation markers in various models, indicating its potential use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of thiazolidinones typically involves multi-step reactions starting from readily available precursors. Various derivatives of thiazolidinones have been synthesized to enhance their biological activities and selectivity. The modification of substituents on the thiazolidinone core can lead to improved efficacy against specific diseases .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a series of thiazolidinone derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing MIC values below 10 µg/mL .

- Cancer Cell Inhibition : Research involving cancer cell lines showed that certain thiazolidinones could induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

- Anti-inflammatory Activity : In vivo models of inflammation indicated that thiazolidinone derivatives could significantly reduce edema and inflammatory cytokine levels, suggesting their therapeutic potential in inflammatory diseases .

Q & A

Q. Methodological Answer :

- 1H-NMR Analysis : The coupling constant (J) between H-2 (thiazolidinone) and the cyanoacetamide proton should be <3 Hz, consistent with a cis (Z) configuration .

- X-ray Crystallography : Resolve crystal packing to confirm spatial arrangement (if crystals are obtainable). For related thiazolidinones, C=O and C=N bond angles (120–125°) validate the Z-form .

- Computational Modeling : Compare experimental IR carbonyl stretches (1670–1690 cm⁻¹) with DFT-calculated vibrational spectra .

Advanced: What experimental design strategies optimize the yield of the Knoevenagel condensation step?

Methodological Answer :

Use Design of Experiments (DoE) to identify critical parameters:

Advanced: How do researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cancer cell lines)?

Q. Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., MTT vs. ATP-luminescence assays). For example, MTT may overestimate toxicity due to thiazolidinone interference with formazan crystals .

- Dose-Response Reproducibility : Validate IC₅₀ in triplicate using identical cell passage numbers and serum-free media to minimize batch effects.

- Off-Target Profiling : Screen against kinase panels (e.g., CDK1/GSK3β) to rule out non-specific binding .

Advanced: What methodologies assess the compound’s metabolic stability in preclinical models?

Q. Methodological Answer :

- In Vitro Liver Microsomes : Incubate with NADPH-supplemented rat/human microsomes; quantify parent compound via LC-MS/MS. A >50% depletion in 30 min suggests rapid Phase I metabolism .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent probes. A >50% inhibition at 10 µM indicates potential drug-drug interactions .

- Metabolite ID : Use HR-MS/MS to identify hydroxylation (+16 Da) or demethylation (-14 Da) products .

Advanced: How are computational models validated for predicting this compound’s binding to PPAR-γ?

Q. Methodological Answer :

- Docking Validation : Compare AutoDock Vina vs. Glide scores using the PPAR-γ crystal structure (PDB: 2PRG). RMSD <2 Å between predicted and crystallographic ligand poses confirms reliability .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bonds with Arg288/Tyr473).

- Free Energy Calculations : Use MM-PBSA to calculate ΔGbinding; values <-7 kcal/mol correlate with experimental IC₅₀ <1 µM .

Basic: What analytical techniques quantify this compound in biological matrices?

Q. Methodological Answer :

- HPLC-UV : C18 column (4.6 × 150 mm), mobile phase: acetonitrile/0.1% TFA (70:30), λ = 254 nm. LOD: 0.1 µg/mL .

- LC-MS/MS : ESI+ mode, MRM transition m/z 484 → 327 (CE: 25 eV). Validate linearity (R² >0.99) over 1–1000 ng/mL .

Advanced: How do researchers address poor aqueous solubility during formulation studies?

Q. Methodological Answer :

- Co-Solvent Systems : Test PEG-400/water (up to 40% w/v); solubility increases from 0.2 mg/mL (water) to 12 mg/mL .

- Solid Dispersion : Spray-dry with HPMCAS-LF (1:3 ratio); enhances dissolution rate (85% in 60 min vs. 25% for crystalline form) .

- Nanoparticle Formulation : Prepare PLGA nanoparticles (150 nm, PDI <0.2) via emulsion-diffusion; achieve sustained release over 72 h .

Advanced: What strategies mitigate toxicity concerns identified in zebrafish embryo models?

Q. Methodological Answer :

- Dose Escalation : LC₅₀ >100 µM in zebrafish (96 hpf) indicates low acute toxicity. For teratogenicity (e.g., yolk sac edema), reduce exposure to <10 µM .

- Structure-Activity Relationship (SAR) : Replace 3-chloro-4-methylbenzyl with 4-fluorobenzyl to reduce hepatotoxicity (ALT/AST levels ↓40%) .

Advanced: How are enantiomeric impurities controlled during large-scale synthesis?

Q. Methodological Answer :

- Chiral HPLC : Use Chiralpak IA-3 column (4.6 × 250 mm), isocratic n-hexane:isopropanol (85:15), flow rate 1 mL/min. Retention times: Z-form (12.3 min), E-form (14.8 min) .

- Crystallization-Induced Asymmetric Transformation : Recrystallize from ethanol/water (8:2) with 1% L-proline as chiral inducer; enantiomeric excess >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.